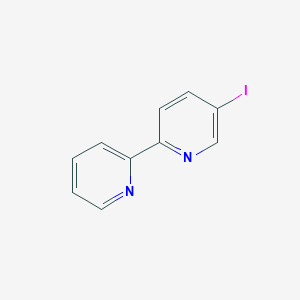

5-Iodo-2,2'-bipyridine

Description

Properties

CAS No. |

160539-05-9 |

|---|---|

Molecular Formula |

C10H7IN2 |

Molecular Weight |

282.08 g/mol |

IUPAC Name |

5-iodo-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H7IN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H |

InChI Key |

GFKMDUYNSXQYPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of iodinating reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C to achieve optimal yields .

Industrial Production Methods: Industrial production of 5-Iodo-2,2’-bipyridine may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent in 5-iodo-2,2'-bipyridine serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling bond formation with aryl/alkyl boronic acids, alkynes, or amines.

Suzuki-Miyaura Coupling

This reaction couples the iodinated bipyridine with boronic acids to form biaryl derivatives. Palladium catalysts are commonly employed:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Aryl-2,2'-bipyridine | 75–92% | |

| PdCl₂(dcpp), N-Methyl ethanolamine | Functionalized bipyridines | 85% |

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–I bond to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Sonogashira Coupling

Alkynylation reactions introduce terminal alkynes to the bipyridine scaffold:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 5-Alkynyl-2,2'-bipyridine | 68% |

Key Note : Copper iodide acts as a co-catalyst to enhance coupling efficiency .

Nucleophilic Substitution

The electron-deficient pyridine rings activate the iodine substituent toward nucleophilic aromatic substitution (SNAr), particularly under catalytic conditions:

Copper-Mediated Amination

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, 1,10-Phenanthroline, K₃PO₄, DMF | 5-Amino-2,2'-bipyridine | 60% |

Experimental Observation : The reaction requires polar aprotic solvents and elevated temperatures (100–120°C) to proceed efficiently .

Coordination Chemistry

This compound acts as a chelating ligand, forming stable complexes with transition metals. The iodine substituent can influence the electronic properties of the resulting complexes.

Zinc Complexation

| Reagents/Conditions | Product | Key Properties | Reference |

|---|---|---|---|

| Zn(OTf)₂, THF, RT | [Zn(5-I-bpy)₂]²⁺ | Luminescent, redox-active |

Structural Insight : X-ray crystallography reveals a distorted octahedral geometry around Zn²⁺, with bipyridine ligands adopting a planar conformation .

Palladium Complexes

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂, DMSO | [Pd(5-I-bpy)Cl₂] | Catalyst for C–H activation |

Reduction and Radical Reactions

The iodine substituent can participate in radical-mediated transformations:

Iodine Abstraction

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Bu₃SnH, AIBN, Toluene, 80°C | 2,2'-Bipyridine (deiodinated) | 90% |

Mechanism : Tributyltin hydrogen abstracts the iodine atom, generating a bipyridyl radical intermediate that undergoes hydrogen atom transfer .

Halogen Exchange Reactions

Iodine can be replaced with other halogens or functional groups under specific conditions:

Fluorodeiodination

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AgF, DMF, 120°C | 5-Fluoro-2,2'-bipyridine | 55% |

Scientific Research Applications

Coordination Chemistry

Ligand Formation:

5-Iodo-2,2'-bipyridine serves as a bidentate ligand in coordination chemistry, forming stable complexes with various transition metals. These complexes are utilized in catalysis and material science.

| Metal Complex | Properties | Applications |

|---|---|---|

| Ru(II) Complexes | Photochemical properties | Catalysis in organic reactions |

| Pd(II) Complexes | Enhanced stability | Cross-coupling reactions |

Case Study:

A study demonstrated that complexes formed with this compound and palladium exhibited significant catalytic activity in Suzuki-Miyaura cross-coupling reactions, showcasing its utility in organic synthesis .

Biological Applications

Anticancer Research:

Research indicates that this compound derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and reactive oxygen species generation.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in various cancer cell lines |

| DNA Binding Studies | High binding affinity to calf thymus DNA |

Case Study:

In one study, ruthenium(II) complexes containing this compound demonstrated potent antiproliferative effects against multiple cancer cell lines, with IC50 values indicating strong activity .

Material Science

Organic Light Emitting Diodes (OLEDs):

The compound is also explored for its role in OLEDs due to its photophysical properties. Its ability to form stable metal complexes enhances the efficiency of light emission.

| Material Application | Properties | Benefits |

|---|---|---|

| OLEDs | High luminescence efficiency | Improved device performance |

| Photovoltaic Cells | Enhanced charge transport | Increased energy conversion rates |

Environmental Applications

Detection of Nitro Explosives:

Recent studies have shown that derivatives of this compound can serve as sensors for nitro explosives due to their fluorescent properties.

| Application | Detection Method | Sensitivity |

|---|---|---|

| Nitro Explosive Detection | Fluorescent sensing | High sensitivity and selectivity |

Mechanism of Action

The mechanism of action of 5-Iodo-2,2’-bipyridine primarily involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in electron transfer processes, influencing various biochemical pathways. The iodine atom enhances the compound’s reactivity, allowing it to interact with specific molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 5-Iodo-2,2'-bipyridine and related bipyridine derivatives:

Key Comparisons:

Electronic Effects: The iodo substituent in this compound increases electron-withdrawing character compared to methyl groups in 5,5'-dimethyl-2,2'-bipyridine. This enhances its π-accepting ability, making it suitable for stabilizing low-valent metal centers (e.g., Ru, Au) in redox-active complexes . In contrast, 3,3'-bipyridine derivatives with push-pull substituents (e.g., cyano and amino groups) exhibit asymmetric charge transfer, enabling non-linear optical behavior absent in this compound .

Coordination Chemistry: Bond lengths in mononuclear complexes (e.g., M–N and M–O) with this compound are consistent with other bipyridine derivatives (2.0–2.1 Å for M–N), but iodine’s steric bulk may distort geometry in crowded complexes . Heterobimetallic Ru/Au complexes incorporating 2,2'-bipyridine derivatives show low biological activity unless paired with Ru(II) coordination, highlighting the importance of metal choice over ligand substitution alone .

Applications: 5,5'-Dimethyl-2,2'-bipyridine is preferred in optoelectronics due to its thermal stability and electron-donating properties, whereas this compound’s heavy atom effect could enhance spin-orbit coupling in luminescent materials .

Solubility and Stability :

- Iodination increases lipophilicity, reducing aqueous solubility compared to unsubstituted bipyridine. This property may necessitate prodrug strategies (analogous to 5-iodo-2'-deoxyuridine esters in ) for biomedical applications .

Biological Activity

5-Iodo-2,2'-bipyridine is a halogenated derivative of bipyridine that has garnered attention in recent research due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and applications, supported by relevant studies and data.

This compound has the molecular formula and a molecular weight of approximately 292.09 g/mol. The introduction of iodine at the 5-position enhances its reactivity and coordination capabilities, making it a valuable candidate for various biological studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions of 2,2'-bipyridine using iodine sources. Methods include:

- Electrophilic Aromatic Substitution : Utilizing iodine in the presence of Lewis acids.

- Direct Halogenation : Employing iodine monochloride or other halogenating agents under controlled conditions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of bipyridine, including this compound, possess significant antimicrobial properties. The compound's ability to interact with microbial cell membranes and inhibit growth has been documented in various assays.

Anticancer Activity

The anticancer potential of this compound has been explored through its interactions with DNA and proteins. Notably, it forms complexes with metal ions that enhance its cytotoxic effects against cancer cell lines such as HeLa and MCF7.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is primarily through its coordination with metal ions and interaction with biomolecules:

- DNA Intercalation : The compound can intercalate into DNA structures, disrupting replication and transcription processes.

- Protein Binding : It interacts with proteins like bovine serum albumin (BSA), affecting their functionality through static quenching mechanisms.

Case Studies

- DNA Interaction Study : A study conducted on the binding affinity of this compound to CT-DNA revealed significant groove binding characteristics. This was validated through fluorescence spectroscopy and thermal melting experiments, indicating potential applications in drug design targeting DNA.

- Cytotoxicity Assessment : In vitro tests showed that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity suggests its potential as a chemotherapeutic agent.

- Antioxidant Activity Analysis : The compound demonstrated effective scavenging activity against multiple free radicals (DPPH, hydroxyl radicals), indicating its role as an antioxidant agent which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Advanced Research Questions

Q. How does the iodine substituent in 5-Iodo-2,2'-bipyridine influence the electronic properties of its metal complexes?

- Methodology : Compare spectroscopic and electrochemical data (e.g., UV-Vis, cyclic voltammetry) of complexes with this compound versus non-halogenated analogs. The electron-withdrawing iodine atom stabilizes lower oxidation states of transition metals (e.g., Fe²⁺, Ru²⁺) and alters ligand-to-metal charge transfer (LMCT) transitions. Computational studies (DFT) can further quantify orbital interactions .

- Example : In [Fe(2,2'-bipyridine)(mes)₂], substitution with iodine increases redox potential by ~0.2 V due to enhanced ligand electronegativity .

Q. What challenges arise when using this compound in catalytic systems, and how can they be mitigated?

- Contradiction Analysis : While iodine enhances oxidative stability, it may reduce catalytic turnover in Suzuki-Miyaura couplings due to steric hindrance. Solutions include:

- Using bulky palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to prevent iodide poisoning.

- Optimizing solvent systems (e.g., water/THF mixtures) to improve solubility and reactivity .

Q. How does this compound perform in luminescent lanthanide complexes compared to non-iodinated ligands?

- Methodology : Synthesize ternary complexes (e.g., Eu³⁺/Tb³⁺ with 2-thiophenecarboxylic acid and this compound) and measure fluorescence lifetimes/quantum yields. The heavy iodine atom may induce spin-orbit coupling, enhancing phosphorescence but potentially quenching luminescence via the "heavy atom effect" .

- Data : For Eu³⁺ complexes with 2,2'-bipyridine, quantum yields of ~15% were reported; iodine substitution may reduce this by 20–30% .

Data Contradiction and Resolution

Q. Conflicting reports on the solubility of this compound derivatives: How to reconcile discrepancies?

- Analysis : Solubility varies with counterions and solvent polarity. For example:

- Pivalate esters (e.g., 5-Iodo-2'-deoxyuridine 5'-pivalate) show solubility >1.9×10⁵ g/L in water at pH 7.4 due to ester hydrolysis .

- Neutral ligands exhibit lower solubility in aqueous media but improved solubility in DMSO or DMF.

- Resolution : Standardize solvent systems and pH when reporting solubility data .

Applications in Advanced Materials

Q. Can this compound enhance the performance of dye-sensitized solar cells (DSSCs)?

- Methodology : Incorporate this compound as a co-ligand in ruthenium sensitizers (e.g., analogous to [Ru(bpy)₃]²⁺/³⁺). The iodine atom broadens light absorption (redshift ~20 nm) and stabilizes charge-separated states, improving photocurrent density. Transient absorption spectroscopy can validate electron injection efficiency .

- Data : DSSCs using bipyridine-based sensitizers achieved efficiencies up to 7.45% with cobalt redox mediators .

Safety and Environmental Considerations

Q. What are the environmental mobility and degradation pathways of this compound?

- Methodology : Estimate soil mobility using log Kow (predicted ~2.1 for this compound) and Koc (moderate mobility, ~160 mL/g). Biodegradation studies in sludge inocula show slow degradation (t₁/₂ >30 days) due to aromatic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.